molecular formula C16H16O2 B8173362 4-(Benzyloxy)-1-methoxy-2-vinylbenzene

4-(Benzyloxy)-1-methoxy-2-vinylbenzene

Cat. No.: B8173362
M. Wt: 240.30 g/mol
InChI Key: NJCJDOXAOMEMMG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-methoxy-2-vinylbenzene is a styrene-like aromatic monomer of significant interest in the development of sustainable, biobased polymers. As a derivative of 2-methoxy-4-vinylphenol (vinyl guaiacol), which can be sourced from lignin—a renewable polymer found in plants—this compound serves as a promising substitute for petro-based styrene . Its primary research value lies in its application as a key intermediate in radical polymerization, where the benzyloxy group protects the phenolic hydroxyl group. This protection is crucial because the free phenol can act as a radical inhibitor, hindering polymer chain growth . By mitigating this inhibition, researchers can successfully synthesize high molecular weight homopolymers and copolymers, as demonstrated with its structural isomer, yielding polymers with a glass transition temperature (Tg) of 117°C . This monomer enables the creation of functional materials with properties that can be fine-tuned for specific applications, contributing to a reduced carbon footprint in the final polymer products . Furthermore, compounds of this class have been utilized in sophisticated organic synthesis, including Grubbs II catalyst-mediated cross metathesis reactions for the concise synthesis of natural products . For research purposes only.

Properties

IUPAC Name

2-ethenyl-1-methoxy-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-14-11-15(9-10-16(14)17-2)18-12-13-7-5-4-6-8-13/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCJDOXAOMEMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Reaction with Methyltriphenylphosphonium Bromide

Conversion of aldehydes to vinyl groups via Wittig olefination is widely adopted. In one protocol, 4-(benzyloxy)-2-methoxybenzaldehyde (4a , 291 mg, 1.20 mmol) reacted with methyltriphenylphosphonium bromide (1.29 g, 3.60 mmol) and potassium tert-butoxide (6.00 mmol) in tetrahydrofuran (THF). After 4 hours at 0°C, 4-(benzyloxy)-2-methoxy-1-vinylbenzene (4b ) was isolated in 61.2% yield (176 mg). Spectral characterization revealed:

  • 1H-NMR (CD3OD, 400 MHz): δ 7.35 (m, 6H), 6.90 (dd, J = 17.8 Hz, 1H), 6.53 (m, 2H), 5.57 (dd, J = 17.8, 1.7 Hz, 1H), 5.04 (dd, J = 11.2, 1.7 Hz, 1H), 5.04 (s, 2H), 3.76 (s, 3H).

The moderate yield reflects competing side reactions, such as ylide decomposition.

Asymmetric Dihydroxylation Applications

VulcanChem’s entry for 2-(benzyloxy)-1-methoxy-4-vinylbenzene (CAS 68360-39-4) highlights its use in enantioselective debenzylation. Treatment with sodium bis(trimethylsilyl)amide (NaHMDS) and lithium chloride in THF/hexane generates chiral diols, though specific yields were unreported.

Protective-Group Manipulations

Selective Deprotection of Benzyl Ethers

The benzyloxy group’s stability under acidic conditions permits selective deprotection. For instance, 1-(benzyloxy)-2-methoxy-4-vinylbenzene underwent hydrogenolysis over palladium on carbon (10% Pd/C) in ethanol to yield 2-methoxy-4-vinylphenol, a monomer for biobased polymers. This step is critical for regenerating reactive phenolic groups in downstream applications.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods:

MethodStarting MaterialReagents/ConditionsYield (%)Reference
Benzylation with BzBr4-Hydroxy-2-methoxybenzaldehydeK2CO3, DMF, rt95.7
Phase-transfer benzylation2-Methoxy-4-vinylphenolBzBr, 18-crown-6, reflux90
Wittig olefination4-(Benzyloxy)-2-methoxybenzaldehydePh3P=CH2, t-BuOK, THF61.2
Grignard addition4-(Benzyloxy)-2-methoxybenzaldehydeVinylmagnesium bromide, THF75*

*Reported for analogous substrates in.

Challenges and Optimization Strategies

Purification Difficulties

Column chromatography remains essential for isolating 4-(benzyloxy)-1-methoxy-2-vinylbenzene due to byproducts from incomplete benzylation or olefination. Recrystallization from ethanol improved purity in MVP-Bz synthesis, but scalability is limited by solvent volume requirements.

Enhancing Olefination Yields

Employing stabilized ylides (e.g., Horner-Wadsworth-Emmons reagents) could suppress side reactions. The Royal Society of Chemistry’s work on 4-(benzyloxy)benzaldehyde derivatives suggests that microwave-assisted conditions may accelerate reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-methoxy-2-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The methoxy and benzyloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or sodium benzyloxide can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Compounds with substituted methoxy or benzyloxy groups.

Scientific Research Applications

4-(Benzyloxy)-1-methoxy-2-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-methoxy-2-vinylbenzene involves its interaction with molecular targets such as enzymes and receptors. The vinyl group can participate in various chemical reactions, while the benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
4-(Benzyloxy)-1-methoxy-2-vinylbenzene C4: Benzyloxy, C1: Methoxy, C2: Vinyl C₁₆H₁₆O₂ 240.30 Reference compound -
4-Allyl-1-butoxy-2-methoxybenzene C4: Allyl, C1: Butoxy, C2: Methoxy C₁₄H₂₀O₂ 220.31 Allyl vs. vinyl; butoxy vs. benzyloxy
1-Methoxy-4-(2-nitrovinyl)benzene C4: Nitrovinyl, C1: Methoxy C₉H₉NO₄ 195.18 Nitro group enhances electrophilicity
4-Benzyloxy-2-bromo-1-methoxybenzene C4: Benzyloxy, C1: Methoxy, C2: Bromo C₁₄H₁₃BrO₂ 301.16 Bromo substituent vs. vinyl
4-(Chloromethyl)-1-methoxy-2-methylbenzene C4: Chloromethyl, C1: Methoxy, C2: Methyl C₉H₁₁ClO 170.64 Smaller substituents; chloro vs. benzyloxy

Notes:

  • Allyl vs. Vinyl : Allyl (CH₂CHCH₂) offers greater conformational flexibility but lower reactivity in electrophilic additions compared to vinyl (CH₂=CH) .
  • Nitrovinyl : Introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophilic attacks .
  • Bromo Substituent : Facilitates cross-coupling reactions (e.g., Suzuki) but increases molecular weight and steric bulk .
Physical and Chemical Properties
Property This compound 4-Allyl-1-butoxy-2-methoxybenzene 1-Methoxy-4-(2-nitrovinyl)benzene
Boiling Point (°C) Not reported Not reported Not reported
Solubility Likely soluble in DCM, THF Lipophilic (soluble in ethers) Polar aprotic solvents (DMF, DMSO)
Stability Air-stable (benzyloxy protection) Stable under inert conditions Light-sensitive (nitro group)

Key Observations :

  • The benzyloxy group enhances solubility in organic solvents .
  • Nitrovinyl derivatives may exhibit photodegradation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(benzyloxy)-1-methoxy-2-vinylbenzene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protection, substitution, and deprotection strategies. For example:

Hydroxyl Protection : Start with 4-methoxyphenol, protect the hydroxyl group using acetyl chloride to form 4-methoxyphenyl acetate .

Vinylation : Introduce the vinyl group via palladium-catalyzed coupling (e.g., Heck reaction) or elimination of a halogen intermediate.

Benzyloxy Protection : Use benzyl bromide under basic conditions (e.g., K₂CO₃) to protect the remaining hydroxyl group .

  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvents (e.g., CH₃CN for bromination ), temperature, and catalyst loading to improve yields.

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer : Employ a combination of:

  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for related benzyloxy-methoxy compounds .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and vinyl group geometry (e.g., cis/trans coupling constants).
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • HPLC/Purity Analysis : Ensure >95% purity for downstream applications .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Keep in a sealed container in a dry, cool place away from oxidizers or ignition sources .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the vinyl group in this compound influence its reactivity compared to halogenated analogs?

  • Methodological Answer : The vinyl group enables unique reactivity:

  • Polymerization : Acts as a monomer in radical or ionic polymerization to create functionalized polymers .
  • Diels-Alder Reactions : Serves as a dienophile in cycloaddition reactions for synthesizing complex heterocycles.
  • Oxidative Stability : Monitor for unintended epoxidation or cleavage under acidic/oxidative conditions.
    • Comparative Analysis : Unlike brominated analogs (e.g., 4-bromo derivatives ), the vinyl group avoids nucleophilic substitution but introduces π-bond reactivity.

Q. What strategies can resolve contradictions in reported spectral data or synthetic yields for this compound?

  • Methodological Answer :

Literature Cross-Validation : Use semantic search tools to disambiguate structurally similar compounds (e.g., methoxy vs. benzyloxy positional isomers) .

Reproducibility Tests : Repeat synthesis under standardized conditions (e.g., inert atmosphere, purified reagents).

Advanced Analytical Techniques : Employ 2D NMR (COSY, HSQC) or high-resolution MS to resolve ambiguities .

Q. How can computational chemistry predict the biological activity or material properties of this compound?

  • Methodological Answer :

  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. The benzyloxy and methoxy groups may engage in hydrogen bonding or hydrophobic interactions .
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess potential as a photoactive material .
  • QSPR Models : Correlate structural features (e.g., substituent electronegativity) with observed bioactivity or stability .

Q. What role could this compound play in drug discovery, particularly in targeting inflammation or cancer?

  • Methodological Answer :

  • Mechanistic Probes : The vinyl group allows conjugation to fluorescent tags for cellular tracking.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxy with hydroxyl) to enhance binding to inflammatory mediators (e.g., COX-2) .
  • In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7) and compare with structurally related compounds .

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